
2,4,5-Trichlorophenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a methylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl methylcarbamate typically involves the reaction of 2,4,5-trichlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2,4,5-Trichlorophenol is reacted with methyl isocyanate.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichlorophenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.
2,4,6-Trichlorophenyl methylcarbamate: Another carbamate derivative with different chlorine substitution patterns.
2,4-Dichlorophenyl methylcarbamate: A related compound with fewer chlorine atoms.
Uniqueness: 2,4,5-Trichlorophenyl methylcarbamate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
3942-57-2 |
|---|---|
Molekularformel |
C8H6Cl3NO2 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-12-8(13)14-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
NFKDYWQXMAXPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

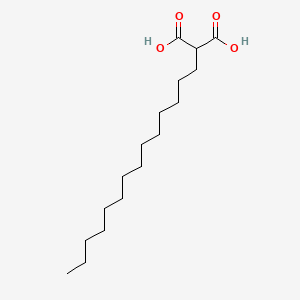
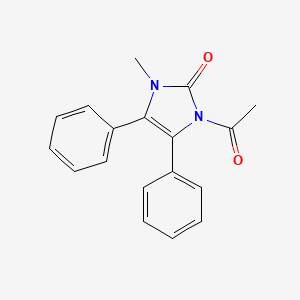
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
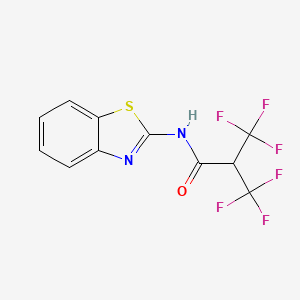
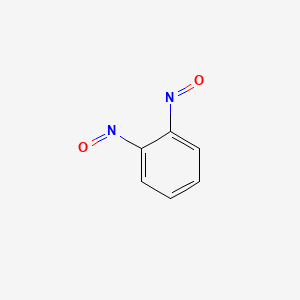
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
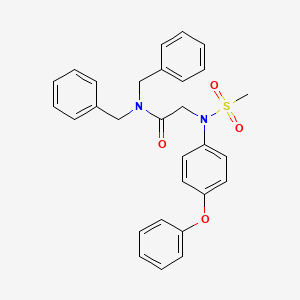
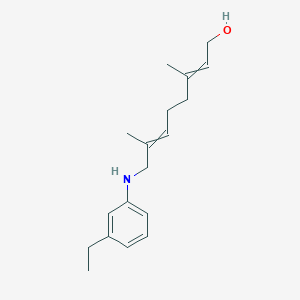
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)

